REACTION_CXSMILES
|
[CH:1]1[C:6](=[O:7])[C:5]([OH:8])=[CH:4]O[C:2]=1[CH2:9][OH:10].[NH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>Cl>[OH:8][C:5]1[C:6](=[O:7])[CH:1]=[C:2]([CH2:9][OH:10])[N:11]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:4]=1
|
Name
|
|
Quantity
|
1.421 g
|
Type
|
reactant
|
Smiles
|
C1=C(OC=C(C1=O)O)CO
|
Name
|
|
Quantity
|
0.52 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 20 h
|
Duration
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20 h
|
Type
|
CUSTOM
|
Details
|
(60° C.)
|
Type
|
WASH
|
Details
|
was washed with dichloromethane two times
|
Type
|
CUSTOM
|
Details
|
The crude product was isolated by filtration
|
Type
|
CUSTOM
|
Details
|
purified by recrystallization with methanol
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(C=C(N(C1)C1=CC=CC=C1)CO)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.064 g | |
YIELD: PERCENTYIELD | 49% | |
YIELD: CALCULATEDPERCENTYIELD | 49% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |